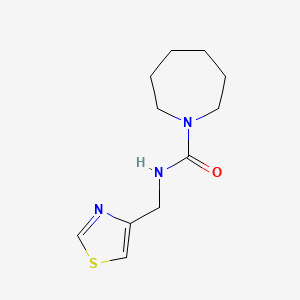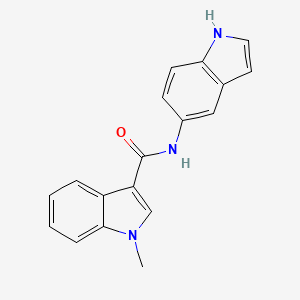![molecular formula C18H14N2O5S B7542878 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid](/img/structure/B7542878.png)
3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid, also known as PSB-1115, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. PSB-1115 belongs to a class of compounds known as sulfonamides, which have been used in the treatment of bacterial infections for many years. However, recent research has shown that sulfonamides may have other therapeutic applications, including the treatment of cancer and inflammation.
Wirkmechanismus
The mechanism of action of 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cell growth and inflammation. Specifically, 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. By inhibiting CAIX, 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid has also been shown to inhibit the growth of certain bacteria, making it a potential treatment for bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid is that it has been shown to have a relatively low toxicity profile, making it a potentially safe and effective therapeutic agent. However, one limitation of 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different disease states.
Zukünftige Richtungen
There are a number of future directions for research on 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid. One area of research could focus on the development of new cancer treatments based on the compound's ability to induce apoptosis in cancer cells. Another area of research could focus on the development of new anti-inflammatory treatments based on the compound's ability to inhibit the activity of certain enzymes involved in the inflammatory response.
In addition, further research could be conducted to better understand the mechanism of action of 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid, which could lead to the development of more effective therapeutic agents based on the compound's properties. Finally, research could be conducted to explore the potential of 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid as a treatment for bacterial infections, given its ability to inhibit the growth of certain bacteria.
Conclusion:
In conclusion, 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid is a chemical compound that has shown promise as a therapeutic agent in a variety of disease states, including cancer and inflammation. While its mechanism of action is not fully understood, research has shown that 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid can induce apoptosis in cancer cells and inhibit the activity of certain enzymes involved in the inflammatory response. Further research is needed to fully understand the potential of 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid as a therapeutic agent, but its low toxicity profile and broad range of potential applications make it a promising candidate for future research.
Synthesemethoden
The synthesis of 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid involves several steps, including the reaction of 4-chlorobenzoic acid with pyridine-4-ol to form 4-(pyridin-4-yloxy)benzoic acid. This intermediate is then reacted with sulfanilamide to form 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid. The synthesis of 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid is a complex process that requires careful attention to detail in order to ensure the purity and potency of the final product.
Wissenschaftliche Forschungsanwendungen
3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer treatments.
Another area of research has focused on the compound's anti-inflammatory properties. 3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, making it a potential treatment for inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
3-[(4-pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c21-18(22)13-2-1-3-17(12-13)26(23,24)20-14-4-6-15(7-5-14)25-16-8-10-19-11-9-16/h1-12,20H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDBJDITKZQLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Pyridin-4-yloxyphenyl)sulfamoyl]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-propyl-1-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine-3-carboxamide](/img/structure/B7542811.png)



![N-(2-methoxy-5-methylphenyl)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanamide](/img/structure/B7542843.png)
![4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7542847.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-(2-oxo-2-piperidin-1-ylethyl)urea](/img/structure/B7542854.png)


![2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide](/img/structure/B7542890.png)
![2-Phenyl-2-[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B7542897.png)

![1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole](/img/structure/B7542906.png)